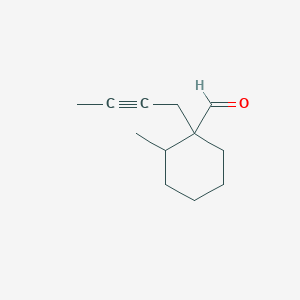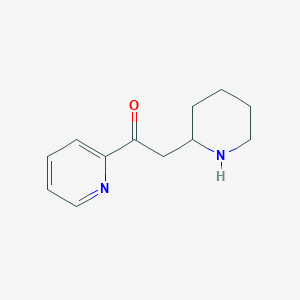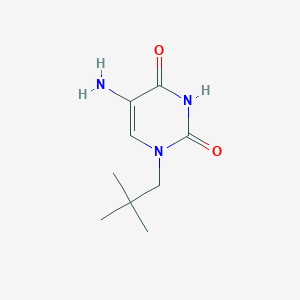
2-(1-Amino-2-fluoroethyl)benzene-1,3,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Amino-2-fluoroethyl)benzene-1,3,5-triol is an organic compound with the molecular formula C8H10FNO3 and a molecular weight of 187.17 g/mol . This compound is characterized by the presence of an amino group, a fluoroethyl group, and three hydroxyl groups attached to a benzene ring. It is a valuable chemical in various research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-fluoroethyl)benzene-1,3,5-triol typically involves multi-step organic reactionsThe hydroxyl groups are usually introduced through hydroxylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction rates and yields. The process typically requires precise control of temperature, pressure, and pH to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-fluoroethyl)benzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Amino-2-fluoroethyl)benzene-1,3,5-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-fluoroethyl)benzene-1,3,5-triol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluoroethyl group may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3,5-triol: Lacks the amino and fluoroethyl groups, making it less versatile in certain applications.
2-(Aminomethyl)benzene-1,3,5-triol: Similar structure but lacks the fluoroethyl group, affecting its reactivity and binding properties.
Uniqueness
2-(1-Amino-2-fluoroethyl)benzene-1,3,5-triol is unique due to the presence of both the amino and fluoroethyl groups, which enhance its chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for diverse research and industrial applications .
Properties
Molecular Formula |
C8H10FNO3 |
|---|---|
Molecular Weight |
187.17 g/mol |
IUPAC Name |
2-(1-amino-2-fluoroethyl)benzene-1,3,5-triol |
InChI |
InChI=1S/C8H10FNO3/c9-3-5(10)8-6(12)1-4(11)2-7(8)13/h1-2,5,11-13H,3,10H2 |
InChI Key |
BNIINMWRJJCQFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(CF)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13316083.png)



![2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13316112.png)



![5-[(But-3-YN-1-YL)amino]pyridine-2-carbonitrile](/img/structure/B13316132.png)

![1-Bromospiro[2.5]octane](/img/structure/B13316142.png)

